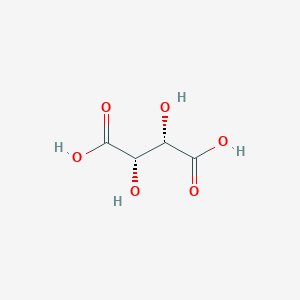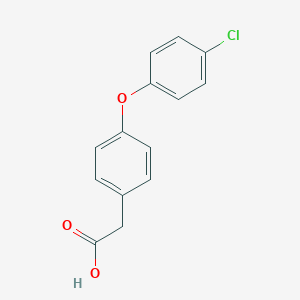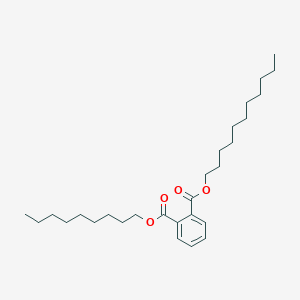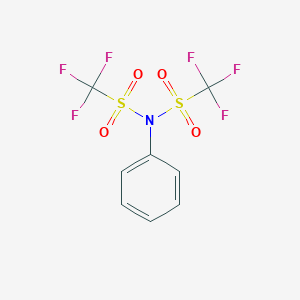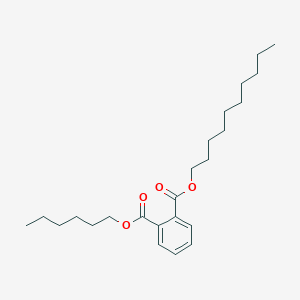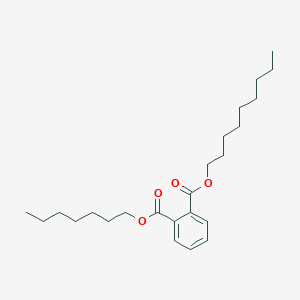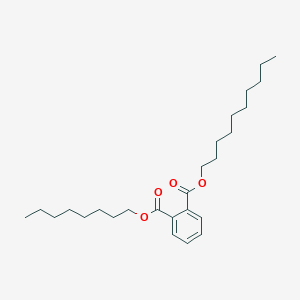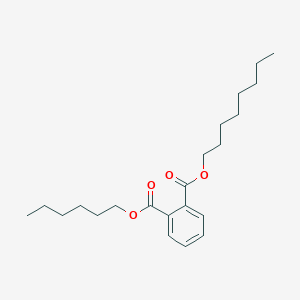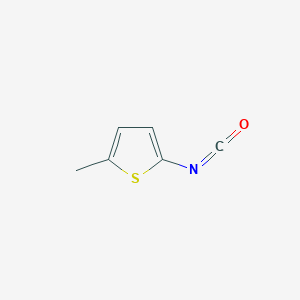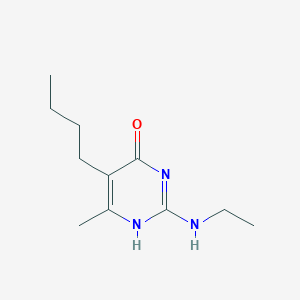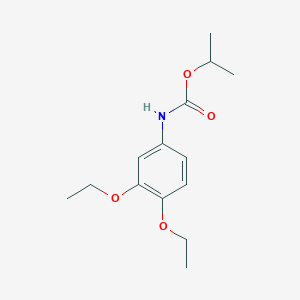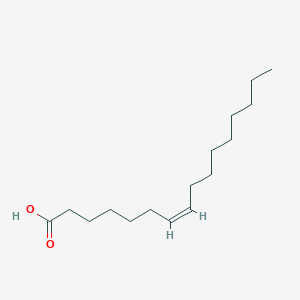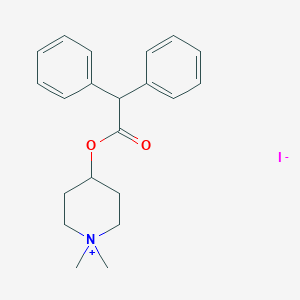
Arachidonoyl-N,N-dimethyl amide
Vue d'ensemble
Description
Arachidonoyl-N,N-dimethyl amide is a derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid that plays a crucial role in the inflammatory process and cell signaling pathways. It is related to endocannabinoids, which are substances naturally occurring in the body that bind to cannabinoid receptors, influencing various physiological processes.
Synthesis Analysis
The synthesis of Arachidonoyl-N,N-dimethyl amide and related compounds involves condensation reactions of arachidonic acid with amines or alcohol via mixed anhydrides or acyl fluorides. High specific activity and yield have been reported for these compounds, suggesting efficient synthetic pathways for their production (Shevchenko et al., 2003).
Molecular Structure Analysis
The molecular structure of Arachidonoyl-N,N-dimethyl amide is characterized by the arachidonic acid backbone and the N,N-dimethyl amide functional group. This structure is significant in determining its interactions with enzymes and receptors within biological systems. The precise arrangement of the double bonds and the amide group influences its biological activity and metabolism.
Chemical Reactions and Properties
Arachidonoyl-N,N-dimethyl amide undergoes various chemical reactions, including hydrolysis by enzymes such as fatty acid amide hydrolase (FAAH). This enzyme is primarily responsible for the degradation of endocannabinoids, suggesting that Arachidonoyl-N,N-dimethyl amide could influence endocannabinoid levels and signaling pathways (Cascio et al., 2004).
Applications De Recherche Scientifique
Biological Processes and Pharmacological Activities
Arachidonoyl-N,N-dimethyl amide, along with other N-acyl amino acids, plays a crucial role in various biological processes. These compounds, found in the mammalian body, exhibit diverse pharmacological activities. For instance, some N-acyl amino acids like arachidonoyl serine and arachidonoyl glycine have been identified to have vasodilatory, neuroprotective, and antinociceptive properties. Despite these findings, the exact pathophysiological and biochemical roles of these amides, including Arachidonoyl-N,N-dimethyl amide, remain largely unexplored (Hanuš et al., 2014).
Inhibition of Fatty Acid Amide Hydrolase
Arachidonoyl-N,N-dimethyl amide, among other N-arachidonoyl amino acids, has been studied for its potential role as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is primarily responsible for the degradation of the endocannabinoid anandamide. N-Arachidonoyl-glycine, closely related to Arachidonoyl-N,N-dimethyl amide, has shown potent inhibition of FAAH, suggesting a role in enhancing endogenous anandamide levels, which may partly underlie its analgesic effects (Cascio et al., 2004).
Modulation of Ion Channels and Microglial Cells
N-Acyl amides, including Arachidonoyl-N,N-dimethyl amide, are involved in the modulation of transient receptor potential vanilloid (TRPV) receptors and in the regulation of microglial cells in the brain. Research indicates that these compounds activate TRPV1-4 receptors and have been identified to have significant roles in microglia, especially in the context of inflammation (Raboune et al., 2014).
Pharmacological Importance
The fatty acid amides, including Arachidonoyl-N,N-dimethyl amide, are gaining attention for their pharmacological importance. These compounds are part of a larger family of biologically occurring fatty acid amides and are being explored for their potential in developing novel therapeutics due to their diverse biological activities (Farrell & Merkler, 2008).
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-N,N-dimethylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(2)3/h8-9,11-12,14-15,17-18H,4-7,10,13,16,19-21H2,1-3H3/b9-8-,12-11-,15-14-,18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHAVFLICKAOOF-GKFVBPDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arachidonoyl-N,N-dimethyl amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



